

# Application Notes and Protocols for Assessing MetAP2 Inhibition by SDX-7539

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Methionine aminopeptidase 2 (MetAP2) is a metalloprotease that plays a critical role in protein maturation by removing the N-terminal methionine from nascent polypeptides.[1] Its involvement in angiogenesis, the formation of new blood vessels, has made it a compelling target for the development of anti-cancer therapeutics.[2][3] **SDX-7539** is a potent and selective inhibitor of MetAP2, demonstrating anti-tumor activity.[2][4] It is a novel fumagillin-derived small molecule that has been developed to have a longer half-life and reduced central nervous system exposure compared to previous generations of MetAP2 inhibitors.[1]

These application notes provide detailed protocols for assessing the inhibitory activity of **SDX-7539** against MetAP2, including in vitro enzymatic and cell-based assays.

## **Data Presentation**

Table 1: In Vitro Inhibitory Activity of SDX-7539 and Comparators against MetAP2



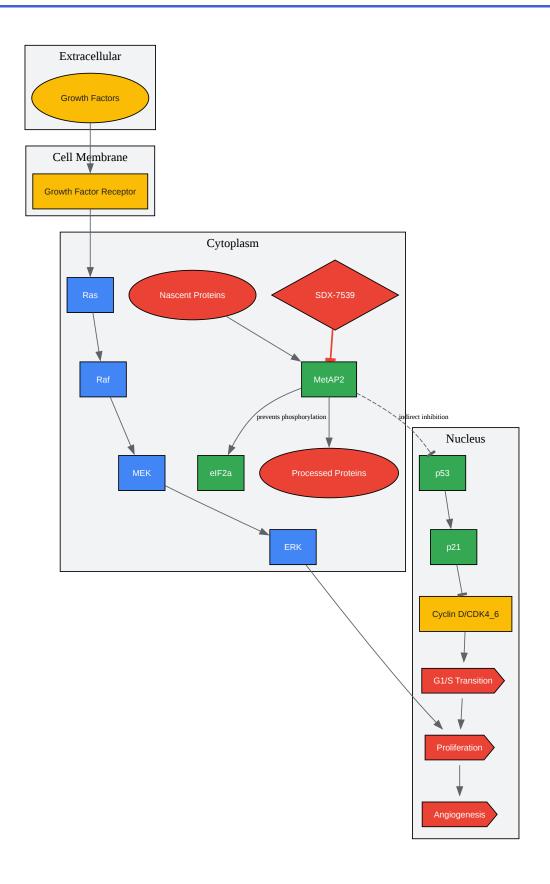
Compound	Assay Type	Target	IC50	Reference
SDX-7539	HUVEC Proliferation	MetAP2	0.12 ng/mL (~0.25 nM)	[5]
TNP-470	HUVEC Proliferation	MetAP2	0.35 ng/mL	[5]
SDX-7320 (prodrug of SDX- 7539)	HUVEC Proliferation	MetAP2	76 ng/mL	[5]
SDX-9178 (inactive analog)	HUVEC Proliferation	MetAP2	> 100 ng/mL	[5]
SDX-7539	HUVEC Proliferation	MetAP2	120 μΜ	[4][6][7][8]

Note: The significant discrepancy in the reported IC50 values for **SDX-7539** in HUVEC proliferation assays (0.12 ng/mL vs. 120  $\mu$ M) may be due to different experimental conditions or reporting errors in the sources.

## **Signaling Pathways**

MetAP2 inhibition by **SDX-7539** is known to induce cell-cycle arrest in the G1 phase and can impact downstream signaling pathways, including those involving p53 and the MAPK/ERK pathway.[9][10][11]





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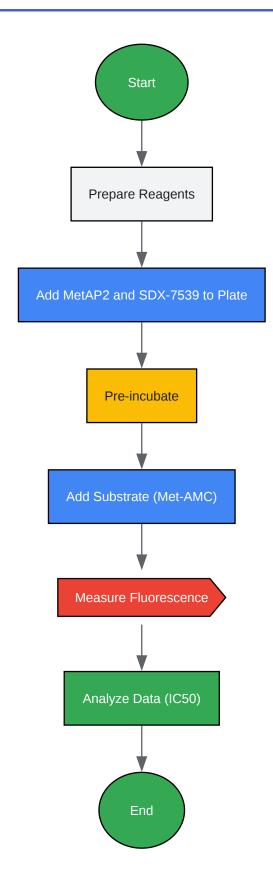
Caption: MetAP2 signaling and inhibition by SDX-7539.



# **Experimental Protocols MetAP2 Enzymatic Assay**

This protocol describes a continuous-wave fluorescent assay to determine the enzymatic activity of MetAP2 and the inhibitory potential of **SDX-7539**.





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Caption: Workflow for MetAP2 Enzymatic Assay.



#### Materials:

- Recombinant Human MetAP2
- SDX-7539
- Met-AMC (Methionine-7-amido-4-methylcoumarin) fluorescent substrate
- Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 μM MnCl<sub>2</sub>
- 96-well black microplates
- Fluorescence plate reader

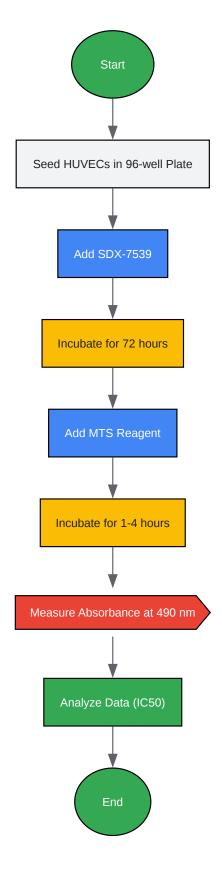
#### Procedure:

- Prepare a serial dilution of SDX-7539 in DMSO. Further dilute the compound in Assay Buffer.
- Add 25 μL of diluted SDX-7539 or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.
- Add 25 μL of 140 nM recombinant human MetAP2 in Assay Buffer to each well.
- Pre-incubate the plate at 25°C for 15 minutes.[9]
- Initiate the reaction by adding 50 μL of 0.5 mM Met-AMC substrate to each well.
- Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.
- Calculate the rate of reaction (V) for each concentration of SDX-7539.
- Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

## Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay



This protocol assesses the cytostatic effect of **SDX-7539** on endothelial cells, a key indicator of its anti-angiogenic potential.





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Caption: Workflow for HUVEC Proliferation Assay.

#### Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- SDX-7539
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- 96-well clear-bottom microplates
- Absorbance plate reader

#### Procedure:

- Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 μL of EGM-2 medium.
  [12]
- Allow the cells to attach overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Prepare a serial dilution of SDX-7539 in EGM-2 medium.
- Remove the existing medium and add 100  $\mu$ L of the diluted **SDX-7539** or vehicle control to the respective wells.
- Incubate the plate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Add 20 μL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Measure the absorbance at 490 nm using a microplate reader.[13]
- Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

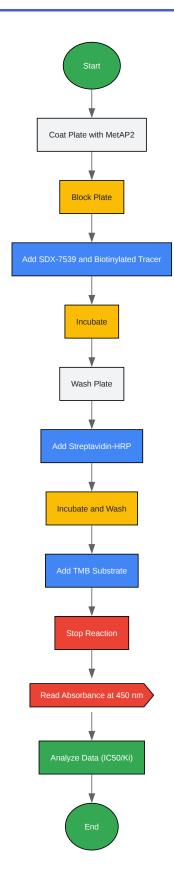


• Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

## **MetAP2 Competition ELISA**

This protocol is designed to assess the binding affinity of **SDX-7539** to MetAP2 in a competitive format.





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Caption: Workflow for MetAP2 Competition ELISA.



#### Materials:

- Recombinant Human MetAP2
- SDX-7539
- Biotinylated MetAP2 inhibitor (tracer)
- 96-well high-binding ELISA plates
- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking Buffer (e.g., 5% BSA in PBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Streptavidin-HRP conjugate
- TMB substrate
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Absorbance plate reader

#### Procedure:

- Coat the wells of a 96-well ELISA plate with 100  $\mu$ L of 1  $\mu$ g/mL recombinant human MetAP2 in Coating Buffer overnight at 4°C.
- Wash the plate three times with Wash Buffer.
- Block the plate with 200 μL of Blocking Buffer for 1 hour at room temperature.
- Wash the plate three times with Wash Buffer.
- Prepare serial dilutions of SDX-7539 in Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).
- Add 50 μL of diluted SDX-7539 or vehicle control to the wells.



- Add 50 μL of a fixed concentration of the biotinylated MetAP2 inhibitor (tracer) to all wells.
  The concentration of the tracer should be predetermined and ideally be close to its Kd for MetAP2.
- Incubate for 1 hour at room temperature with gentle shaking.
- Wash the plate five times with Wash Buffer.
- Add 100 μL of Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 30 minutes at room temperature.
- · Wash the plate five times with Wash Buffer.
- Add 100 μL of TMB substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).
- Stop the reaction by adding 50 μL of Stop Solution.
- Read the absorbance at 450 nm.
- Calculate the percent inhibition of tracer binding at each concentration of SDX-7539 and determine the IC50. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

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